Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2,4,6-trifluoroaniline with a thioamide under acidic conditions to form the thiazole ring. The carboxylate group is then introduced through esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the trifluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and trifluorophenyl derivatives.
Scientific Research Applications
Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
Comparison with Other Similar Compounds: Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is compared with other thiazole derivatives such as:
2,4-Disubstituted thiazoles: Known for their antibacterial and antifungal activities.
Thiazole-5-carboxylates: Studied for their anti-inflammatory and anticancer properties.
Uniqueness: The presence of the trifluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications .
Comparison with Similar Compounds
- 2,4-Disubstituted thiazoles
- Thiazole-5-carboxylates
- Thiazole-4-carboxylates
Properties
Molecular Formula |
C11H6F3NO2S |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
methyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)9-6(13)2-5(12)3-7(9)14/h2-4H,1H3 |
InChI Key |
NHDJFBWYNNFZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
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